

Application Notes and Protocols: 1,4-Butynediol in Nickel and Copper Electroplating Baths

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyne-1,4-diol

Cat. No.: B8721112

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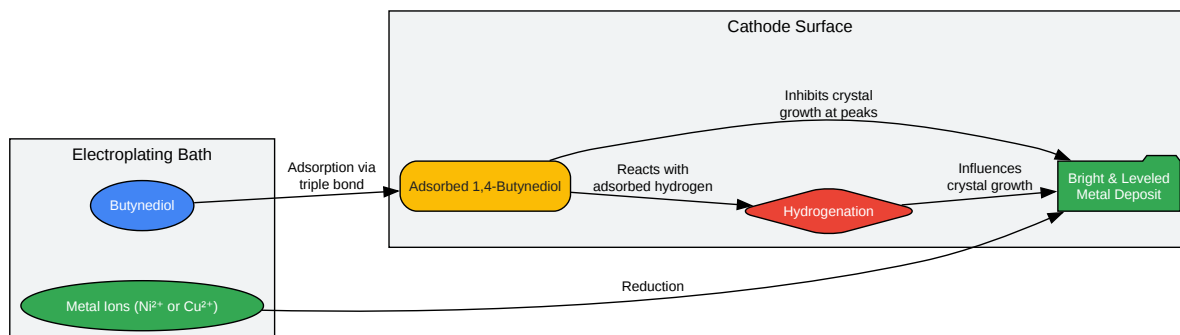
For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butynediol is a key organic additive in nickel and copper electroplating baths, primarily functioning as a brightener and a leveling agent. Its unique molecular structure, featuring a carbon-carbon triple bond and two hydroxyl groups, allows it to adsorb onto the cathode surface during electrodeposition. This adsorption modifies the crystal growth of the depositing metal, resulting in smoother, brighter, and more uniform coatings. These properties are critical in various applications, from decorative finishes to functional coatings in electronics and other high-technology fields.

Mechanism of Action

The primary mechanism of 1,4-butynediol in electroplating involves its adsorption onto the electrode surface via its triple bond. This adsorption inhibits the electro-crystallization of the metal. During the deposition process, the 1,4-butynediol molecule can undergo hydrogenation, where it is reduced to 1,4-butenediol and subsequently to 1,4-butanediol. This process consumes hydrogen at the cathode surface, which can influence the local pH and further affect the deposit's properties.



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Caption: Mechanism of 1,4-Butynediol in Electroplating.

Application in Nickel Electroplating

In nickel electroplating, 1,4-butynediol is classified as a Class II brightener.^[1] It is highly effective in producing semi-bright to bright nickel deposits. The presence of 1,4-butynediol in the plating bath leads to a refinement of the grain structure of the nickel deposit.^[2]

Quantitative Data: Effects of 1,4-Butynediol on Nickel Deposits

1,4-Butynediol Concentration (g/L)	Effect on Deposit Properties	Reference
0.17	Optimal for minimizing internal stress in combination with saccharin.	[3]
0.3	Optimal for achieving the best bonding with the metal matrix and the highest coating hardness (427 MPa).	[4]
Increasing Concentration	Gradual flattening of the surface morphology and an increase in residual tensile stress.	[5]
Increasing Concentration	Change in texture from <110> to <100> and <111>, with spiral-type and lozenge-type surface morphologies.	[6]

Experimental Protocol: Evaluation of 1,4-Butynediol in a Watts Nickel Bath using a Hull Cell

This protocol describes the preparation and testing of a Watts nickel plating bath with varying concentrations of 1,4-butynediol to assess its effect on the deposit appearance.

1. Materials and Equipment:

- Chemicals: Nickel sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$), nickel chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$), boric acid (H_3BO_3), 1,4-butynediol, deionized water.
- Equipment: 267 mL Hull cell, DC power supply, brass or steel Hull cell panels, hot plate with magnetic stirrer, pH meter, beakers, graduated cylinders.

2. Bath Preparation (Standard Watts Bath):

- Dissolve 240 g/L of nickel sulfate in deionized water.
- Add 45 g/L of nickel chloride and stir until dissolved.
- Add 30 g/L of boric acid and stir until dissolved.
- Adjust the pH to 4.0-4.5 using sulfuric acid or nickel carbonate.
- Bring the final volume to 1 L with deionized water.

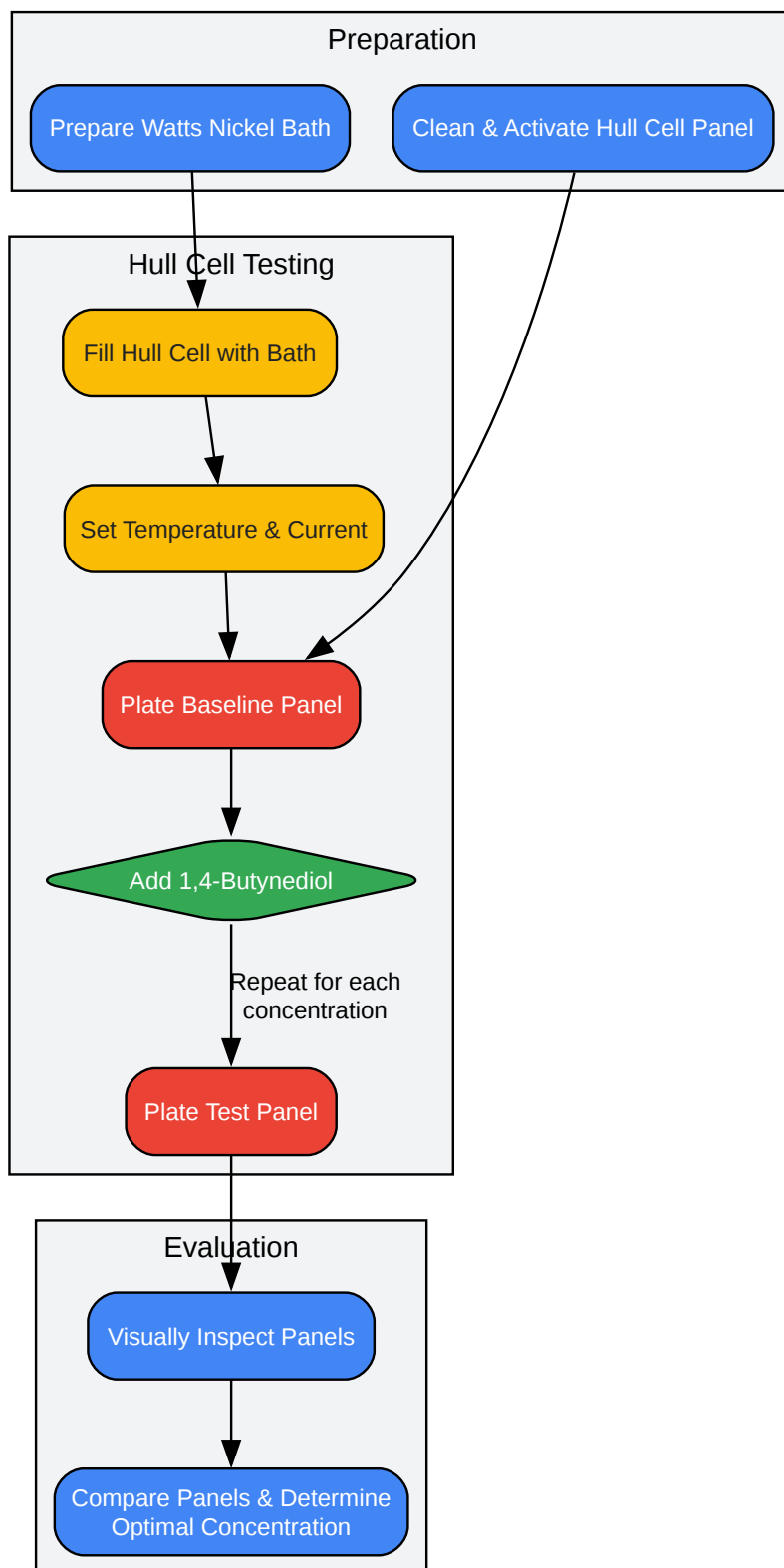
3. Hull Cell Test Procedure:

- Heat the Watts bath to 50-60°C.
- Pour 267 mL of the heated solution into the Hull cell.
- Prepare a Hull cell panel by cleaning and activating it according to standard procedures.
- Place the cleaned panel in the cathode holder and a nickel anode in the anode holder.
- Apply a current of 2 A for 5-10 minutes.[\[7\]](#)[\[8\]](#)
- Remove the panel, rinse with deionized water, and dry. This is the baseline panel.
- Add a stock solution of 1,4-butyne-1,3-diol to the Hull cell to achieve a concentration of 0.1 g/L.
- Repeat steps 3-6 with a new panel.
- Incrementally increase the concentration of 1,4-butyne-1,3-diol (e.g., to 0.2 g/L, 0.3 g/L, etc.) and repeat the plating test for each concentration.

4. Evaluation:

- Visually inspect the panels for brightness, leveling (disappearance of polishing lines), and any defects (pitting, burning) across the current density range.
- The left side of the panel represents high current density, and the right side represents low current density.

- Compare the panels to determine the optimal concentration range of 1,4-butyne-1,3-diol for the desired deposit characteristics.



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Caption: Experimental Workflow for Evaluating 1,4-Butynediol.

Application in Copper Electroplating

In acid copper electroplating, 1,4-butyne-1,3-diol and its derivatives are used as leveling agents, often in combination with other additives like suppressors (e.g., polyethylene glycol - PEG) and accelerators (e.g., bis-(3-sulfopropyl) disulfide - SPS).[9][10] These additives work synergistically to achieve uniform filling of microvias and through-holes in printed circuit boards (PCBs).

Quantitative Data: Effects of 1,4-Butynediol Derivatives on Copper Deposits

A copolymer of pyrrole and 1,4-butanediol diglycidyl ether (PBDGE), a derivative of 1,4-butanediol, has been studied as a leveler in copper electroplating.[3]

PBDGE Concentration (mg/L)	Effect on Deposit Properties	Reference
20	Increased throwing power by 35.5% in through-hole plating.	[3]
20	Optimized formulation with 60 mg/L Cl^- , 500 mg/L PEG, and 1 mg/L SPS resulted in a throwing power of 90%.	[3][11]

Experimental Protocol: Evaluation of a 1,4-Butynediol Derivative in an Acid Copper Bath

This protocol outlines the procedure for evaluating the leveling performance of a 1,4-butyne-1,3-diol derivative in a copper electroplating bath for through-hole plating.

1. Materials and Equipment:

- Chemicals: Copper sulfate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$), sulfuric acid (H_2SO_4), hydrochloric acid (HCl), polyethylene glycol (PEG), bis-(3-sulfopropyl) disulfide (SPS), 1,4-butyne diol derivative (e.g., PBDGE), deionized water.
- Equipment: Haring cell or a similar plating cell, DC power supply, copper anodes (phosphorus-doped), test panels (e.g., PCB coupons with through-holes), magnetic stirrer, beakers, graduated cylinders.

2. Bath Preparation (Acid Copper Bath):

- Dissolve 220 g/L of copper sulfate in deionized water.
- Slowly add 60 g/L of sulfuric acid while stirring.
- Add hydrochloric acid to achieve a chloride ion concentration of 60 mg/L.
- Add 500 mg/L of PEG and 1 mg/L of SPS.
- Bring the final volume to 1 L with deionized water.

3. Plating Procedure:

- Maintain the bath temperature at 25°C.
- Pre-treat the test panel by cleaning and activating it.
- Place the panel in the plating cell as the cathode and the copper anodes in their respective positions.
- Apply a current density of 1.6 A/dm² for 45-70 minutes.[\[3\]](#)[\[9\]](#)
- Remove the panel, rinse thoroughly, and dry. This is the baseline.
- Add the 1,4-butyne diol derivative to the bath at the desired concentration (e.g., 20 mg/L).
- Repeat the plating process with a new panel.

4. Evaluation:

- Cross-section the plated through-holes.
- Use a metallographic microscope to measure the copper thickness at various points within the through-hole and on the surface.
- Calculate the throwing power (TP) to quantify the leveling performance. A higher TP indicates better leveling.



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Caption: Logical Relationship of Butynediol Concentration.

Safety and Disposal

Hazard Summary:

- 1,4-Butynediol can be harmful if swallowed and may cause drowsiness or dizziness.[12][13]
- It can cause severe skin and eye irritation.
- Long or repeated skin contact may cause a skin allergy.

Handling Precautions:

- Use in a well-ventilated area.[12]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[7]
- Avoid breathing vapors.[12]
- Wash hands thoroughly after handling.[12]

Disposal:

- Electroplating baths containing 1,4-butynediol and heavy metals are considered hazardous waste.
- Dispose of spent plating solutions and contaminated materials in accordance with local, state, and federal regulations.
- Do not discharge untreated plating solutions into the sewer system.
- Waste treatment may involve precipitation of metals and neutralization of acids.

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